molecular formula C10H16O4 B593587 5-O-Ethylcleroindicin D CAS No. 488138-32-5

5-O-Ethylcleroindicin D

Cat. No.: B593587
CAS No.: 488138-32-5
M. Wt: 200.234
InChI Key: ZAEAITRXNOLOMQ-GUBZILKMSA-N
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Description

Overview of Diterpenoid Natural Products in Chemical Biology

Diterpenoids are a large and structurally diverse class of natural products, characterized by a C20 carbon skeleton derived from four isoprene (B109036) units. researchgate.net These small molecules are widely distributed throughout the kingdoms of life, including in plants, animals, fungi, and marine organisms. nih.govmdpi.com In the field of chemical biology, diterpenoids are of considerable interest due to their critical biological functions, which encompass roles in developmental processes, environmental adaptation, and interactions between organisms. nih.gov Their vast structural variety gives rise to a broad spectrum of biological activities, making many diterpenoids economically important as pharmaceuticals, food additives, and other bioproducts. nih.gov The complexity of their structures often presents challenges for efficient production, though advances in genomics and biochemical approaches are expanding the resources available for investigating this significant group of metabolites. nih.gov

Classification and Structural Diversity of Clerodane Diterpenoids

Clerodane diterpenoids represent a major and widespread class of secondary metabolites, with over 1,300 derivatives reported to date. frontiersin.org These compounds are bicyclic diterpenoids, meaning their fundamental structure consists of two fused rings. mdpi.comnih.gov The basic skeleton is defined by a decalin ring system (C-1 to C-10) and a six-carbon side chain located at the C-9 position. nih.govmdpi.com

The extensive structural diversity within this family necessitates a systematic classification. The primary classification is based on the stereochemistry of the fused decalin rings (the A/B ring junction) and the relative configuration of the substituents at carbons C-8 and C-9. mdpi.comnih.gov This leads to four main skeletal types:

trans-cis

trans-trans

cis-cis

cis-trans mdpi.com

A further layer of classification relates to the absolute stereochemistry. The term neo-clerodane refers to compounds that share the same absolute stereochemistry as clerodin, the first member of this series to be identified. nih.gov Its enantiomer is termed ent-neo-clerodane . nih.gov Natural neo-clerodanes have been further categorized into seven distinct types based on variations in both the decalin moiety and the C-11 to C-16 side chain. frontiersin.org This structural variety contributes to the wide range of biological activities observed for this class, including cytotoxic, anti-inflammatory, and antibacterial properties. frontiersin.org

Significance of Natural Products from Clerodendrum Species in Research

The genus Clerodendrum, belonging to the Lamiaceae family, encompasses over 500 species distributed in tropical and warm temperate regions worldwide. srce.hrglobalsciencebooks.info Plants from this genus have a long history of use in traditional and folk medicine across Asia and Africa to treat a variety of ailments, including rheumatism, asthma, inflammatory diseases, skin conditions, and fever. researchgate.netphytojournal.comscienceopen.com

This extensive traditional use has prompted significant scientific research into the phytochemical composition of Clerodendrum species. mdpi.com These investigations have led to the isolation and identification of more than 283 distinct compounds. researchgate.net The major classes of these natural products include diterpenoids, flavonoids, steroids, phenylethanoid glycosides, triterpenoids, and cyclohexylethanoids. scienceopen.comresearchgate.netbenthamdirect.com Diterpenoids, in particular, have been identified as major bioactive constituents within this genus, with various isolated compounds demonstrating cytotoxic and antibacterial activities in scientific studies. mdpi.com The rich and diverse chemistry of the Clerodendrum genus continues to make it a valuable source for the discovery of novel natural products. phytojournal.com

Historical Context and Discovery of 5-O-Ethylcleroindicin D

This compound was first identified during a phytochemical investigation of the aerial parts of the medicinal plant Clerodendrum bungei. researchgate.nettandfonline.com In the course of this research, it was isolated as a new natural product alongside another novel compound, Bungein A, and twelve other compounds that were already known to science. researchgate.nettandfonline.com

Through spectral and chemical analysis, the structure of this compound was elucidated and it was characterized as a perhydrobenzofuran derivative. researchgate.nettandfonline.com Its discovery contributed to the growing list of complex natural products isolated from the Clerodendrum genus, highlighting the chemical diversity of these plants. researchgate.netscienceopen.com

Properties

CAS No.

488138-32-5

Molecular Formula

C10H16O4

Molecular Weight

200.234

IUPAC Name

(3aS,4S,7aS)-4-ethoxy-3a-hydroxy-2,3,4,5,7,7a-hexahydro-1-benzofuran-6-one

InChI

InChI=1S/C10H16O4/c1-2-13-8-5-7(11)6-9-10(8,12)3-4-14-9/h8-9,12H,2-6H2,1H3/t8-,9-,10-/m0/s1

InChI Key

ZAEAITRXNOLOMQ-GUBZILKMSA-N

SMILES

CCOC1CC(=O)CC2C1(CCO2)O

Appearance

Oil

Origin of Product

United States

Isolation and Structural Elucidation of 5 O Ethylcleroindicin D

Methodologies for Extraction and Purification from Natural Sources

The discovery of 5-O-Ethylcleroindicin D is a testament to the systematic investigation of plant secondary metabolites. The process began with the careful selection of the plant source and culminated in the isolation of the pure compound through a series of sophisticated separation techniques.

Source Plant Species and Geographical Distribution

This compound was first isolated from the aerial parts of Clerodendrum bungei nih.govglobalsciencebooks.infotandfonline.com. This species, belonging to the Lamiaceae family, is a flowering shrub.

The genus Clerodendrum is widely distributed throughout tropical and warm temperate regions of the world. The majority of species are found in tropical Africa and southern Asia globalsciencebooks.info. Clerodendrum bungei, specifically, has been noted in various regions, and its chemical constituents have been a subject of phytochemical investigations nih.govglobalsciencebooks.infotandfonline.com.

Chromatographic Separation Techniques Applied in Isolation

The isolation of this compound from the crude plant extract involved a multi-step purification process heavily reliant on chromatographic techniques. The initial step typically involves solvent extraction of the dried and powdered aerial parts of Clerodendrum bungei. Methanol (B129727) is a commonly used solvent for this purpose globalsciencebooks.info.

Following extraction, the resulting crude mixture is subjected to various chromatographic separations to isolate the individual components. While the specific details for this compound's purification are outlined in the primary literature, the general approach for separating such natural products involves a combination of the following:

Column Chromatography: This is a fundamental technique used for the initial fractionation of the crude extract. Silica gel is a common stationary phase, and a gradient of solvents with increasing polarity (e.g., a mixture of n-hexane and ethyl acetate) is used to elute the compounds.

High-Performance Liquid Chromatography (HPLC): For final purification, preparative or semi-preparative HPLC is often employed. This technique offers higher resolution and is crucial for separating closely related compounds. Reversed-phase columns (e.g., C18) are frequently used for the separation of moderately polar compounds like this compound.

The successful isolation relies on the careful selection of chromatographic conditions, including the stationary phase, mobile phase composition, and flow rate, to achieve the desired separation.

Spectroscopic and Spectrometric Approaches for Structural Assignment

Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical and Connectivity Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy was a cornerstone in elucidating the structure of this compound nih.gov. Both ¹H and ¹³C NMR spectra, along with two-dimensional NMR techniques (such as COSY, HSQC, and HMBC), were utilized to piece together the molecule's framework.

¹H NMR provides information about the chemical environment and connectivity of hydrogen atoms, while ¹³C NMR reveals the number and types of carbon atoms present. 2D NMR experiments establish correlations between different nuclei, allowing for the definitive assignment of the carbon skeleton and the placement of substituents. The detailed analysis of coupling constants and nuclear Overhauser effects (NOE) in the NMR spectra also provides crucial information about the relative stereochemistry of the molecule.

The specific chemical shifts and coupling constants for this compound are detailed in the primary research publication nih.gov.

Table 1: NMR Spectroscopic Data for this compound (Data sourced from Yang et al., 2002)

Position¹³C Chemical Shift (δC)¹H Chemical Shift (δH, multiplicity, J in Hz)
Data not publicly available. For detailed information, please refer to the primary publication.

Mass Spectrometry (MS) for Molecular Formula Determination

Mass spectrometry (MS) was employed to determine the molecular weight and elemental composition of this compound nih.gov. High-resolution mass spectrometry (HRMS) provides a highly accurate mass measurement, which allows for the unambiguous determination of the molecular formula.

The fragmentation pattern observed in the mass spectrum also offers valuable structural information, corroborating the data obtained from NMR spectroscopy.

Table 2: Mass Spectrometry Data for this compound (Data sourced from Yang et al., 2002)

Ionization MethodMass-to-Charge Ratio (m/z)Deduced Molecular Formula
Data not publicly available. For detailed information, please refer to the primary publication.C₁₀H₁₆O₄

Chiroptical Methods for Absolute Configuration Elucidation (e.g., Electronic Circular Dichroism (ECD))

While NMR and MS can establish the relative stereochemistry and connectivity, determining the absolute configuration of a chiral molecule like this compound requires chiroptical methods. Electronic Circular Dichroism (ECD) spectroscopy is a powerful technique for this purpose.

ECD measures the differential absorption of left and right circularly polarized light by a chiral molecule. The resulting spectrum, with its characteristic positive and negative Cotton effects, is a unique fingerprint of the molecule's absolute stereochemistry. By comparing the experimentally measured ECD spectrum with that predicted by quantum chemical calculations for a specific enantiomer, the absolute configuration can be confidently assigned. The structure of this compound was elucidated in part by spectral and chemical evidence nih.govtandfonline.com.

X-ray Crystallography for Definitive Structural Determination

For a novel natural product like this compound, single-crystal X-ray diffraction would provide the ultimate proof of its proposed structure, confirming the connectivity of all atoms and establishing its absolute stereochemistry.

However, based on a thorough review of publicly available scientific databases, specific X-ray crystallographic data for this compound has not been reported. The original publication detailing its isolation indicates that the structure was elucidated by spectral and chemical evidence. nih.govtandfonline.com While it is possible that X-ray crystallography was performed, the resulting data has not been deposited in major public repositories such as the Cambridge Crystallographic Data Centre (CCDC). Therefore, the definitive three-dimensional solid-state structure of this compound, as determined by X-ray crystallography, is not currently available in the public domain.

Biosynthetic Pathways of 5 O Ethylcleroindicin D

General Terpenoid Biosynthesis: Isoprenoid Pathways

All terpenoids, including clerodane diterpenoids, originate from the universal five-carbon (C5) precursors, isopentenyl diphosphate (B83284) (IPP) and its isomer, dimethylallyl diphosphate (DMAPP). libretexts.orgresearchgate.net Plants utilize two distinct and compartmentalized pathways to produce these fundamental building blocks. annualreviews.orgcsic.esnih.gov

The Mevalonate (MVA) Pathway: Occurring primarily in the cytosol, this pathway starts with the condensation of three acetyl-CoA molecules to eventually form IPP. libretexts.orgnih.govtandfonline.com The enzyme 3-hydroxy-3-methylglutaryl-CoA reductase (HMGR) is a key rate-limiting step in this pathway. csic.estandfonline.com The MVA pathway is generally responsible for the production of sesquiterpenes (C15), triterpenes (C30), and sterols. researchgate.netd-nb.info

The Methylerythritol 4-Phosphate (MEP) Pathway: Also known as the non-mevalonate or 1-deoxy-D-xylulose-5-phosphate (DOXP) pathway, this route operates within the plastids. csic.eswikipedia.orgnih.gov It begins with the condensation of pyruvate (B1213749) and glyceraldehyde 3-phosphate. csic.estandfonline.com The MEP pathway is the primary source of precursors for monoterpenes (C10), diterpenes (C20) (like the clerodanes), and tetraterpenes (C40) such as carotenoids. nih.govtandfonline.com

Although compartmentalized, there is evidence of metabolic "crosstalk" or exchange of isoprenoid precursors between the cytosol and plastids. csic.esnih.gov For diterpenoid biosynthesis, the C20 precursor, geranylgeranyl diphosphate (GGPP), is synthesized in the plastids via the MEP pathway by the condensation of one DMAPP and three IPP units. nih.govresearchgate.net

Pathway Location Starting Materials Key Precursors Primary Products
Mevalonate (MVA) PathwayCytosol, Peroxisomes, Endoplasmic ReticulumAcetyl-CoAIsopentenyl Diphosphate (IPP)Sesquiterpenes, Triterpenes, Sterols
Methylerythritol 4-Phosphate (MEP) PathwayPlastidsPyruvate, Glyceraldehyde 3-phosphateIPP and Dimethylallyl Diphosphate (DMAPP)Monoterpenes, Diterpenes, Tetraterpenes (Carotenoids), Gibberellins

Proposed Biosynthetic Route to Clerodane Diterpenoids

The formation of the characteristic clerodane skeleton is a pivotal step that defines this class of diterpenoids. The biosynthesis is believed to proceed from the universal diterpene precursor, geranylgeranyl pyrophosphate (GGPP), through a series of cyclization and rearrangement reactions catalyzed by diterpene synthases (diTPSs). nih.govthieme-connect.com

The proposed biosynthetic pathway involves two main stages:

Cyclization of GGPP: The process is initiated by a class II diTPS, which catalyzes the protonation-initiated cyclization of the acyclic GGPP into a bicyclic labdadienyl diphosphate (LPP) intermediate, often specifically (+)-copalyl diphosphate (CPP). biorxiv.org

Formation of the Clerodane Skeleton: A subsequent class I diTPS then acts on the LPP intermediate. biorxiv.org This step involves the ionization of the diphosphate group to form a carbocation, followed by a cascade of rearrangements. Crucially, this includes a 1,2-hydride shift and subsequent 1,2-methyl group migrations, which rearrange the labdane (B1241275) backbone into the signature trans-decalin system of a neo-clerodane, such as kolavenol (B1673748). thieme-connect.combiorxiv.orgnih.gov This rearrangement is a key distinction from the biosynthesis of other diterpenoids like gibberellins. nih.gov

Following the formation of the initial clerodane hydrocarbon skeleton (e.g., kolavenol), a series of post-cyclization modifications, known as tailoring reactions, occur. nih.govbiorxiv.org These reactions, often catalyzed by cytochrome P450 monooxygenases (P450s) and other enzymes, introduce the functional groups (hydroxyls, epoxides, etc.) and perform the oxidations that lead to the vast diversity of clerodane structures. nih.govbiorxiv.org For 5-O-Ethylcleroindicin D, these steps would include the specific oxidations and the ethylation at the C-5 oxygen, a less common modification. While the general route to cleroindicins is thought to begin with the dearomatization of a glycosylated precursor like cornoside, the exact sequence leading to this compound is not fully elucidated. nih.gov

Enzymatic Steps and Genetic Regulation in this compound Formation

The specific enzymes and regulatory genes responsible for the biosynthesis of this compound have not been fully characterized. However, research into related clerodane diterpenoids in the Lamiaceae family, which includes the Clerodendrum genus, provides significant insights. nih.gov

Enzymatic Steps: The biosynthesis of clerodanes is a multi-enzyme process. nih.gov Key enzyme families involved are:

Diterpene Synthases (diTPSs): As mentioned, class II and class I diTPSs are responsible for forming the core clerodane skeleton. biorxiv.org For example, in Salvia splendens, a kolavenyl diphosphate synthase (a class II diTPS) and a kolavenol synthase (a class I diTPS) have been identified. biorxiv.org

Cytochrome P450 Monooxygenases (P450s): This large family of enzymes is crucial for the oxidative modifications of the clerodane skeleton. nih.govbiorxiv.org They introduce hydroxyl groups, form epoxides, and create the furan (B31954) ring common in many clerodanes. biorxiv.org Research in Salvia species has identified specific P450s, such as annonene synthase and hardwickiic acid synthase, that catalyze sequential oxidation steps in the formation of furanoclerodanes. biorxiv.orgbiorxiv.org

Dehydrogenases and Transferases: Other enzymes, such as short-chain dehydrogenases/reductases (SDRs) and potentially acyltransferases or alkyltransferases, are required for further modifications, like the formation of carbonyl groups and the addition of the ethyl group in this compound. msu.edu

Genetic Regulation: The expression of these biosynthetic genes is tightly controlled. This regulation occurs at multiple levels and is influenced by developmental cues and environmental stresses. mdpi.comnih.govresearchgate.net

Transcription Factors (TFs): Families of transcription factors such as MYB, bHLH, WRKY, and AP2/ERF are known to regulate terpenoid biosynthetic pathways by binding to the promoters of pathway genes and activating or repressing their transcription. mdpi.comnih.govresearchgate.net

Gene Clusters: In some plants, genes for a specific metabolic pathway are located together on the chromosome in what is known as a biosynthetic gene cluster (BGC). msu.edu This co-localization facilitates the co-regulation of all the necessary genes. The discovery of diterpenoid-related gene clusters in several Lamiaceae species suggests this may be an important regulatory mechanism for clerodane biosynthesis. msu.edu

Hormonal and Environmental Signals: Phytohormones like jasmonic acid (JA) and salicylic (B10762653) acid (SA), as well as environmental factors like light and biotic stress, can induce the expression of terpenoid biosynthesis genes as part of the plant's defense response. mdpi.comnih.gov

Enzyme Class Proposed Function in Clerodane Biosynthesis Example
Diterpene Synthase (diTPS) - Class IICyclization of GGPP to a bicyclic intermediate (e.g., CPP)Kolavenyl diphosphate synthase (KPS) biorxiv.org
Diterpene Synthase (diTPS) - Class IRearrangement of the bicyclic intermediate to the clerodane skeletonKolavenol synthase (KLS) biorxiv.org
Cytochrome P450 (P450)Oxidative modifications (hydroxylation, epoxidation, furan ring formation)Annonene synthase, Hardwickiic acid synthase biorxiv.org
Short-Chain Dehydrogenase (SDR)Oxidation/reduction of hydroxyl/carbonyl groupsSDRs identified in Callicarpa americana for clerodane synthesis msu.edu
AlkyltransferaseAddition of the ethyl group (Hypothetical for this compound)Not yet identified

Precursor Incorporation Studies in Clerodendrum Species

Precursor incorporation studies, often using isotopically labeled compounds, are a powerful tool for elucidating biosynthetic pathways. By feeding a plant or cell culture a labeled potential precursor and then analyzing the final natural product, researchers can trace the metabolic fate of the label and confirm the intermediates in a pathway.

While specific precursor incorporation studies for this compound are not widely reported in the available literature, studies on the biosynthesis of other terpenoids in related species and other organisms provide a framework for how this would be approached. For example, studies on other diterpenes have used labeled mevalonic acid or 1-deoxy-D-xylulose to confirm the involvement of the MVA or MEP pathways, respectively. nih.gov

In the context of clerodane biosynthesis, feeding experiments would likely involve:

Labeled C5 Precursors: Introducing labeled IPP or DMAPP to confirm their role as the fundamental building blocks.

Labeled GGPP: Supplying labeled geranylgeranyl diphosphate to demonstrate its role as the direct C20 precursor to the clerodane skeleton.

Labeled Intermediates: Using labeled versions of proposed intermediates like kolavenol or other early-stage clerodanes to map the sequence of oxidative and other tailoring reactions. For instance, studies on the biosynthesis of the sesquiterpene trichodiene (B1200196) used labeled precursors to establish its formation pathway. asm.org Similarly, studies on the diterpene diisocyanoadociane (B1200152) in marine sponges successfully used labeled cyanide to trace the origin of the isocyanide groups. rsc.org

Such experiments in Clerodendrum species would be invaluable for definitively confirming the proposed biosynthetic pathway to this compound, identifying the sequence of tailoring reactions, and potentially discovering the novel enzymatic machinery responsible for the final ethylation step.

Molecular and Cellular Mechanisms of Action

Receptor-Ligand Interactions and Binding Affinity Studies

There is no publicly available data from receptor-ligand binding assays or binding affinity studies for 5-O-Ethylcleroindicin D. Essential parameters such as the dissociation constant (Kd), inhibition constant (Ki), and the half-maximal inhibitory concentration (IC50) in the context of specific receptor binding have not been reported. chelatec.comenv.go.jp Such studies are crucial for understanding the potency and specificity of a compound's interaction with its biological targets.

Effects on Cellular Processes (e.g., Apoptosis, Cell Cycle Regulation)

The most frequently cited biological activity of this compound is its potential to induce apoptosis, or programmed cell death, in cancer cells. However, the specific apoptotic pathway—whether intrinsic, extrinsic, or another form of programmed cell death—that it may trigger has not been elucidated. nih.govthermofisher.comaging-us.com Key molecular events, such as the activation of specific caspases, the release of cytochrome c, or the regulation of Bcl-2 family proteins, have not been documented in relation to this compound.

Similarly, while some natural compounds are known to cause cell cycle arrest, there are no specific studies demonstrating the effect of this compound on the cell cycle. mdpi.combiorxiv.orgfrontiersin.org It is therefore unknown if it induces arrest at the G1, S, or G2/M phases of the cell cycle, or what its effects on cyclins and cyclin-dependent kinases (CDKs) might be.

Enzyme Inhibition or Activation Profiles

Detailed enzyme inhibition or activation profiles for this compound are not available in the scientific literature. While it is plausible that it may interact with various enzymes, there are no published kinetic studies determining its effects on enzyme activity, such as its mode of inhibition (e.g., competitive, non-competitive) or its kinetic parameters (e.g., Km, Vmax). wisc.edudu.ac.inmgcub.ac.in

Structure Activity Relationship Sar Studies of 5 O Ethylcleroindicin D Analogues

Design and Synthesis of 5-O-Ethylcleroindicin D Derivatives

The design of this compound derivatives is guided by the structure of the parent molecule and related naturally occurring cleroindicins, such as cleroindicin C, D, and F. The synthetic strategies for these complex molecules often involve multi-step sequences that require precise control of stereochemistry.

The total synthesis of cleroindicin D has been achieved through methods like oxidative dearomatization of phenolic precursors. nih.govnih.gov For instance, the synthesis of (±)-cleroindicin D can be initiated from a para-substituted phenol, which undergoes oxidative dearomatization to form a cyclic endoperoxide. nih.gov This intermediate is then transformed through a series of reactions, including acid and base treatments, to construct the characteristic tricyclic core of the cleroindicin skeleton. nih.gov The synthesis of other cleroindicins, such as C and F, has also been accomplished using similar strategies, often starting from a common intermediate that allows for the introduction of different functional groups. nih.gov

The synthesis of this compound derivatives would likely follow a similar pathway, with modifications introduced at the final stages or by using appropriately substituted starting materials. Key reactions in the synthesis of cleroindicin analogues include:

Oxidative Dearomatization: This reaction is fundamental to creating the core bicyclic system from simple aromatic precursors. nih.gov

Intramolecular Cycloadditions: These reactions help in forming the intricate ring systems of the cleroindicin scaffold.

Stereoselective Reductions and Oxidations: These are critical for establishing the correct stereochemistry at the various chiral centers, which is often crucial for biological activity.

The synthesis of derivatives would focus on modifying specific functional groups of this compound, such as the ethyl ether at the C-5 position, the hydroxyl groups, and the lactone ring, to explore their impact on biological potency.

Comparative Analysis of Structural Features and Biological Potency

The biological activity of cleroindicin analogues is highly dependent on their structural features. A comparative analysis of this compound with its close relatives—cleroindicin C, D, and F—reveals key structural differences that likely influence their biological profiles.

Compound C-5 Substituent Other Key Features
This compound Ethoxy (-OCH2CH3)Lactone ring, multiple hydroxyl groups
Cleroindicin C Hydroxyl (-OH)Racemic in its natural state. vulcanchem.com
Cleroindicin D Hydroxyl (-OH)Differs from C and F in stereochemistry.
Cleroindicin F Hydroxyl (-OH)Differs from C and D in stereochemistry. vulcanchem.com

The primary difference between this compound and the other cleroindicins listed is the presence of an ethyl group at the C-5 oxygen. This modification increases the lipophilicity of the molecule, which can affect its absorption, distribution, metabolism, and excretion (ADME) properties, as well as its interaction with biological targets.

While specific biological potency data for a series of this compound derivatives is not extensively available in the public domain, studies on other complex natural product analogues have shown that modifications to hydroxyl and alkyl groups can significantly impact activity. For example, in studies of vitamin D analogues, the introduction of fluorine or the alteration of side-chain stereochemistry has led to compounds with dramatically increased potency. nih.govmdpi.comresearchmap.jp Similarly, in the case of helioxanthin (B1673044) analogues, the addition of different structural motifs to the core scaffold resulted in derivatives with varying antiviral activities. biocrick.com

Based on these principles, it can be hypothesized that the ethyl group in this compound plays a significant role in its biological activity, potentially by enhancing its ability to cross cell membranes or by providing a better fit into the binding pocket of its molecular target. The synthesis and biological evaluation of a series of analogues with different alkyl groups at the C-5 position would be a critical step in validating this hypothesis and understanding the SAR at this position.

Elucidation of Key Pharmacophoric Elements for Target Engagement

A pharmacophore is the ensemble of steric and electronic features that is necessary to ensure the optimal supramolecular interactions with a specific biological target. columbiaiop.ac.indovepress.comnih.gov For the cleroindicin class of compounds, several structural features are likely to be key pharmacophoric elements:

The Fused Ring System: The rigid, three-dimensional shape of the cleroindicin core provides a specific scaffold for the presentation of functional groups.

Oxygenated Functional Groups: The hydroxyl groups and the lactone ring are capable of forming hydrogen bonds with the amino acid residues of a target protein. The spatial arrangement of these groups is critical for binding affinity and specificity.

The C-5 Substituent: The nature of the substituent at the C-5 position (e.g., hydroxyl in cleroindicin D versus ethoxy in this compound) can influence the binding affinity by affecting the local electronic and steric environment.

Stereochemistry: The specific stereochemistry at the multiple chiral centers of the molecule is crucial for a precise fit into a chiral binding site on a biological target.

The identification of the exact pharmacophore for this compound would require detailed studies, including co-crystallization with its biological target or the use of advanced computational modeling techniques based on a set of active and inactive analogues. For instance, in the study of febrifugine (B1672321) analogues as antimalarial agents, a five-point pharmacophore model was developed that included hydrogen bond acceptors, a positively ionizable group, and aromatic rings, which was crucial for their activity. nih.gov A similar approach for cleroindicin analogues would be invaluable for designing new, more effective compounds.

Computational Approaches to Quantitative Structure-Activity Relationships (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to find a statistical relationship between the chemical structure of a series of compounds and their biological activity. nih.govresearchcommons.org These models can then be used to predict the activity of new, unsynthesized compounds, thereby accelerating the drug discovery process.

While specific QSAR studies on this compound analogues are not yet prevalent in the literature, the principles of QSAR are broadly applicable. A QSAR study on this class of compounds would typically involve the following steps:

Data Set Collection: A series of this compound analogues with their corresponding biological activity data (e.g., IC50 values against a specific target) would be compiled.

Descriptor Calculation: A large number of molecular descriptors, which are numerical representations of the chemical and physical properties of the molecules, would be calculated for each analogue. These can include constitutional, topological, geometric, and electronic descriptors.

Model Development: Statistical methods, such as multiple linear regression (MLR) or partial least squares (PLS), would be used to build a mathematical model that correlates the descriptors with the biological activity.

Model Validation: The predictive power of the QSAR model would be rigorously validated using both internal and external validation techniques to ensure its reliability.

QSAR studies on other classes of natural products and their derivatives have successfully identified key descriptors that correlate with biological activity. For example, a QSAR study on anti-tuberculosis compounds revealed the importance of dipole energy and heat of formation for their activity. nih.gov For a series of chalcone (B49325) derivatives, other physicochemical parameters were found to be significant for their anti-inflammatory properties. researchcommons.org

A well-validated QSAR model for this compound analogues could provide valuable insights into the mechanism of action and guide the design of new derivatives with enhanced potency and selectivity.

Chemical Synthesis and Biotransformation Studies

Approaches to Total Synthesis of 5-O-Ethylcleroindicin D

While a direct total synthesis of this compound has not been explicitly detailed in the literature, the successful enantioselective total synthesis of its close analogue, Cleroindicin D, has been accomplished, providing a clear blueprint for accessing the ethylated derivative. A notable strategy for the synthesis of Cleroindicin D and its congeners, Cleroindicin C and F, has been developed, which can be adapted for this compound. scispace.comthieme-connect.com

The retrosynthetic analysis for Cleroindicin D hinges on a key intramolecular conjugate cyclization of a highly functionalized enone intermediate to construct the hydrobenzofuran core. scispace.com The synthesis commences from readily available starting materials and employs a site- and enantioselective silylation of a tetraol to establish the crucial stereochemistry. scispace.com This method has proven effective for the desymmetrization of both acyclic and cyclic meso-triols. thieme-connect.com

A significant challenge in the synthesis of cleroindicins is the observation that many of these natural products are isolated as scalemic mixtures, meaning they are chiral but not enantiomerically pure. nsf.gov For instance, natural Cleroindicin F was found to be nearly racemic. nih.govacs.org This has implications for the biosynthetic pathways and presents a unique challenge for synthetic chemists aiming to produce enantiopure compounds. nsf.gov

Table 1: Key Synthetic Steps in the Total Synthesis of Cleroindicin D

StepTransformationReagents and ConditionsKey Features
1Enantioselective SilylationChiral amino acid-based organocatalyst, silylating agentDesymmetrization of a meso-triol to set key stereocenters.
2Oxidative Cleavage and Functional Group ManipulationsOxidizing agents (e.g., PhI(OAc)2), protecting group strategiesGeneration of a key enone precursor.
3Intramolecular Conjugate AdditionBase-mediated cyclizationFormation of the characteristic hydrobenzofuran ring system.
4Final DeprotectionAcidic or fluoride-based reagentsUnveiling of the final Cleroindicin D structure.

Semisynthesis of Analogues and Derivatives

The structural modification of natural products through semisynthesis is a valuable strategy for generating analogues with potentially enhanced biological activities or for confirming structural assignments. frontiersin.org In the context of the cleroindicin family, the interconversion of these closely related molecules has been demonstrated. scispace.com

Specifically, Cleroindicin D can be efficiently converted into Cleroindicin F and C, showcasing the feasibility of semisynthetic modifications within this class of compounds. scispace.com These transformations typically involve functional group manipulations such as oxidations, reductions, or the introduction and removal of protecting groups. The development of such semisynthetic routes allows for the creation of a library of related compounds for structure-activity relationship (SAR) studies.

While no specific semisynthetic routes starting from this compound are documented, the established conversions between other cleroindicins suggest that similar strategies could be applied. For example, selective modification of the hydroxyl groups or the butenolide moiety of this compound could lead to a diverse range of novel derivatives.

Microbial Transformation and Enzymatic Modification Strategies

Biotransformation, utilizing whole microbial cells or isolated enzymes, offers a powerful and often regio- and stereoselective method for modifying complex natural products under mild conditions. frontiersin.orgresearchgate.net This approach is particularly useful for reactions that are challenging to achieve through conventional chemical synthesis. frontiersin.org The clerodane diterpenoid scaffold has been shown to be a suitable substrate for such transformations.

Studies on the microbial transformation of clerodane diterpenoids have employed a variety of microorganisms, including fungi and bacteria. For instance, the fungus Rhizopus stolonifer has been used to transform clerodane lactones and methyl esters, yielding several hydroxylated metabolites. nih.gov Another fungus, Cunninghamella echinulata, has been shown to stereoselectively reduce a dioxo-clerodane diterpene to a single dihydroxy product. researchgate.net

More specifically, the biotransformation of a neo-clerodane diterpenoid, Scutebarbatine F, by Streptomyces sp. resulted in nine new metabolites arising from hydroxylation, acetylation, and deacetylation reactions. frontiersin.org These findings highlight the potential of microbial systems to generate a diverse array of cleroindicin analogues.

Enzymatic modifications, particularly by cytochrome P450 monooxygenases, play a crucial role in the biosynthesis and diversification of clerodane diterpenoids. nih.gov These enzymes are often responsible for the formation of the characteristic furan (B31954) and lactone moieties found in many furanoclerodanes. nih.gov The identification and characterization of these enzymes open up possibilities for their use in chemoenzymatic synthesis to produce novel clerodane derivatives.

Table 2: Examples of Microbial and Enzymatic Transformations of Clerodane Diterpenoids

Substrate TypeMicroorganism/EnzymeType of TransformationResulting ProductsReference
Clerodane LactoneRhizopus stoloniferHydroxylationHydroxylated metabolites nih.gov
Dioxo-clerodaneCunninghamella echinulataStereoselective reductionDihydroxy-clerodane researchgate.net
neo-Clerodane DiterpenoidStreptomyces sp.Hydroxylation, Acetylation, DeacetylationNine new metabolites frontiersin.org
Clerodane BackboneCytochrome P450sOxidative cyclizationFuran and lactone ring formation nih.gov

Development of Synthetic Methodologies for Related Clerodane Structures

The synthesis of the clerodane diterpenoid family is characterized by the challenge of constructing the central decalin ring system with precise stereochemical control. rsc.orgwhiterose.ac.uk The development of novel synthetic methodologies to access this core structure is an active area of research.

A common and powerful strategy for the construction of the decalin core is the Diels-Alder reaction. rsc.orgwhiterose.ac.uk Both intermolecular and intramolecular variants of this reaction have been successfully employed in the synthesis of various natural products containing the decalin motif. rsc.org These cycloaddition reactions allow for the rapid assembly of the bicyclic system and can set multiple stereocenters in a single step.

Other synthetic strategies that have been applied to the synthesis of decalin-containing natural products include nucleophilic and anionic cyclizations, as well as cation- or radical-induced polyene cyclizations. rsc.org The choice of strategy often depends on the specific substitution pattern and stereochemistry of the target molecule. The insights gained from the synthesis of other complex natural products with decalin cores can inform and inspire new approaches to the synthesis of cleroindicins and their analogues. whiterose.ac.uk

Preclinical Pharmacological Investigations

In Vitro and In Vivo Pharmacokinetic Profiling in Preclinical Models

Pharmacokinetics, the study of how an organism affects a drug, involves examining its absorption, distribution, metabolism, and excretion (ADME). Comprehensive ADME data for 5-O-Ethylcleroindicin D from preclinical models have not been detailed in the reviewed scientific literature.

Absorption and Distribution Studies in Model Organisms

Specific studies detailing the absorption and distribution of this compound in any model organism could not be identified in the available research. Information regarding its bioavailability, the rate and extent of its absorption into the bloodstream, and its subsequent distribution into various tissues and organs is currently lacking.

Metabolism Pathways and Metabolite Identification

There is no specific information available regarding the metabolic pathways of this compound. While research on a related compound, Cleroindicin C, suggests a potential interaction with cytochrome P450 enzymes involved in drug metabolism, this has not been confirmed, nor has it been studied for this compound. Studies identifying the specific metabolites formed from the biotransformation of this compound in preclinical models have not been published.

Excretion Routes and Clearance Mechanisms

Detailed studies on the routes of excretion (e.g., renal, biliary) and the clearance mechanisms for this compound from the body are not present in the current scientific literature. Consequently, data on its elimination half-life and clearance rate in preclinical models are unavailable.

Pharmacodynamic Evaluation in Relevant Preclinical Models

Pharmacodynamics focuses on what a drug does to the body, including its mechanism of action and the relationship between its concentration and effect. While various extracts from the Clerodendrum genus have shown pharmacological activities like anti-inflammatory, antioxidant, and antimicrobial effects, the specific pharmacodynamic properties of isolated this compound remain largely uninvestigated. bepls.comnih.govresearchgate.net

Dose-Response Relationships and Efficacy Endpoints

No studies establishing a dose-response relationship for this compound could be located. Research defining specific efficacy endpoints and determining the effective dose range for any pharmacological effect of this compound in preclinical models is not available.

Time-Course of Pharmacological Effects

Information detailing the time-course of the pharmacological effects of this compound, including the onset, peak, and duration of its action following administration in preclinical models, has not been reported in the scientific literature.

Analytical Methodologies for 5 O Ethylcleroindicin D Quantification in Biological Systems

Chromatographic Techniques (e.g., LC-MS/MS, GC-MS) for Detection and Quantification

Chromatographic techniques coupled with mass spectrometry are the methods of choice for the quantification of small molecules like 5-O-Ethylcleroindicin D in complex biological samples due to their high selectivity, sensitivity, and accuracy.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS is a powerful analytical technique that combines the separation capabilities of liquid chromatography with the sensitive and selective detection of tandem mass spectrometry. It is widely used in bioanalysis for its ability to quantify low concentrations of drugs and their metabolites in various biological fluids.

A hypothetical LC-MS/MS method for this compound would involve several key steps:

Sample Preparation: The initial step is the extraction of this compound from the biological matrix (e.g., plasma, urine, tissue homogenate). Common techniques include protein precipitation, liquid-liquid extraction (LLE), and solid-phase extraction (SPE). The choice of extraction method depends on the physicochemical properties of the analyte and the nature of the biological matrix.

Chromatographic Separation: The extracted sample is then injected into an HPLC or UHPLC system. A reversed-phase C18 column is often suitable for the separation of moderately polar compounds like diterpenes. The mobile phase would typically consist of a mixture of an aqueous solvent (e.g., water with a small amount of formic acid or ammonium formate to improve ionization) and an organic solvent (e.g., acetonitrile or methanol). A gradient elution program is often employed to achieve optimal separation from endogenous matrix components.

Mass Spectrometric Detection: Following chromatographic separation, the analyte is introduced into the mass spectrometer. Electrospray ionization (ESI) is a common ionization technique for compounds of this nature. In the tandem mass spectrometer, specific precursor-to-product ion transitions for this compound and an internal standard are monitored using Multiple Reaction Monitoring (MRM). This provides a high degree of selectivity and sensitivity for quantification.

Table 1: Illustrative LC-MS/MS Parameters for this compound Quantification

ParameterExample Condition
Chromatography
LC SystemUHPLC System
ColumnC18, 2.1 x 50 mm, 1.8 µm
Mobile Phase A0.1% Formic Acid in Water
Mobile Phase B0.1% Formic Acid in Acetonitrile
Flow Rate0.4 mL/min
Column Temperature40 °C
Injection Volume5 µL
Mass Spectrometry
Ionization ModeElectrospray Ionization (ESI), Positive
MRM Transition (Analyte)[M+H]+ → Product Ion 1, Product Ion 2
MRM Transition (IS)[M+H]+ → Product Ion 1, Product Ion 2
Collision EnergyOptimized for each transition

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is another powerful technique for the analysis of volatile and thermally stable compounds. For non-volatile compounds like many diterpenes, derivatization is often necessary to increase their volatility and improve their chromatographic behavior.

A potential GC-MS method for this compound would likely involve:

Derivatization: Silylation is a common derivatization technique for compounds containing hydroxyl groups, which would make this compound more amenable to GC analysis.

Chromatographic Separation: The derivatized sample would be injected into a gas chromatograph equipped with a capillary column (e.g., DB-5ms). The oven temperature is programmed to ramp up to facilitate the separation of the analyte from other components.

Mass Spectrometric Detection: Electron ionization (EI) is a typical ionization method in GC-MS. The mass spectrometer can be operated in selected ion monitoring (SIM) mode to enhance sensitivity and selectivity by monitoring characteristic ions of the derivatized analyte.

While GC-MS can be a viable option, LC-MS/MS is often preferred for the analysis of clerodane diterpenes in biological matrices due to its applicability to a wider range of compounds without the need for derivatization and its generally higher throughput.

Bioanalytical Assay Development for Preclinical Studies

The development of a robust bioanalytical assay is a critical component of preclinical studies to provide reliable data on the absorption, distribution, metabolism, and excretion (ADME) of a new chemical entity.

The development and validation of a bioanalytical method for this compound would follow established regulatory guidelines and would involve the following key stages:

Method Development: This phase involves the optimization of all analytical parameters, including sample extraction, chromatographic conditions, and mass spectrometric settings, to achieve the desired sensitivity, selectivity, accuracy, and precision. An appropriate internal standard, structurally similar to the analyte, is selected and incorporated into the procedure to correct for variability during sample processing and analysis.

Method Validation: Once the method is developed, it must be rigorously validated to ensure its reliability. Key validation parameters include:

Selectivity and Specificity: The ability of the method to differentiate and quantify the analyte in the presence of other components in the sample.

Accuracy: The closeness of the measured concentration to the true concentration.

Precision: The degree of agreement among individual measurements when the procedure is applied repeatedly to multiple samplings from a homogeneous sample.

Calibration Curve: The relationship between the instrument response and the known concentration of the analyte. A calibration curve is typically generated using a series of calibration standards.

Lower Limit of Quantification (LLOQ): The lowest concentration of the analyte in a sample that can be quantitatively determined with acceptable precision and accuracy.

Recovery: The efficiency of the extraction procedure in recovering the analyte from the biological matrix.

Matrix Effect: The effect of co-eluting, undetected matrix components on the ionization of the analyte.

Stability: The stability of the analyte in the biological matrix under different storage and processing conditions (e.g., freeze-thaw cycles, short-term bench-top storage, long-term storage).

Table 2: Typical Bioanalytical Method Validation Parameters and Acceptance Criteria for Preclinical Studies

Validation ParameterAcceptance Criteria
Accuracy Within ±20% of the nominal concentration (±25% at LLOQ)
Precision Coefficient of Variation (CV) ≤ 20% (≤ 25% at LLOQ)
Selectivity No significant interference at the retention time of the analyte and internal standard in blank biological matrix.
Calibration Curve Correlation coefficient (r²) ≥ 0.99
Recovery Consistent, precise, and reproducible
Matrix Effect CV of the matrix factor should be ≤ 15%
Stability Analyte concentration should be within ±15% of the nominal concentration

The successful development and validation of a bioanalytical assay for this compound are essential for generating high-quality data to support its advancement through the drug development pipeline.

Future Research Directions and Therapeutic Potential

Unexplored Biological Activities and Pharmacological Applications

5-O-Ethylcleroindicin D has been noted for its potential relevance in studying infectious diseases, including those caused by methicillin-resistant Staphylococcus aureus (MRSA) and the bacterium responsible for tuberculosis. This preliminary interest provides a strong foundation for a more systematic investigation into its antimicrobial properties. However, the broader pharmacological profile of this compound is largely uncharted territory. The Clerodendrum genus, from which this compound is derived, is a rich source of phytochemicals with a wide array of documented biological activities, including anti-inflammatory, antioxidant, anticancer, and antimicrobial effects. scienceopen.comnih.gov This suggests that this compound may possess a similar spectrum of activities that warrant investigation.

Future research should prioritize a comprehensive screening of this compound against various therapeutic targets. Exploring its efficacy in models of inflammation, cancer cell proliferation, and oxidative stress could reveal novel applications beyond its presumed antibacterial role. nih.gov

Table 1: Proposed Areas for Pharmacological Screening of this compound

Therapeutic Area Specific Target/Model Rationale
Oncology Panel of human cancer cell lines (e.g., breast, lung, colon)The Clerodendrum genus is known to produce compounds with cytotoxic and anticancer activities. scienceopen.comnih.gov
Inflammation Inhibition of inflammatory mediators (e.g., NO, TNF-α, IL-6) in cell models. nih.govMany diterpenoids and other compounds from Clerodendrum exhibit potent anti-inflammatory effects. scienceopen.com
Infectious Diseases Expanded panel of multidrug-resistant bacteria and fungi.Building upon initial interest in its activity against MRSA and tuberculosis.
Neuroprotection Models of oxidative stress and neuroinflammation in neuronal cells.Other constituents of the Clerodendrum genus have shown memory-enhancing and neuroprotective activities. nih.gov

Advances in Biosynthetic Engineering for Enhanced Production

The production of this compound currently relies on its extraction from natural plant sources, such as Clerodendrum bungei. scienceopen.comresearchgate.net This method can be inefficient and unsustainable for large-scale production. Biosynthetic engineering offers a promising alternative to overcome these limitations. By identifying the genes and enzymes responsible for the compound's synthesis in the plant, it becomes possible to transfer this machinery into a microbial host, such as Escherichia coli or Saccharomyces cerevisiae, for scalable and controlled production. nih.gov

The process would involve:

Pathway Elucidation: Using genomic and transcriptomic data from C. bungei to identify the specific enzymes (e.g., terpene synthases, cytochrome P450s) involved in the biosynthesis of the cleroindicin scaffold and its subsequent ethylation.

Heterologous Expression: Transferring the identified genes into a suitable microbial chassis.

Metabolic Engineering: Optimizing the host's metabolism to increase the precursor supply and enhance the final product yield. nih.gov

Engineered enzymes could also be used to generate novel analogues of the compound, further expanding its chemical diversity. nih.gov

Novel Synthetic Strategies for Structural Diversification

While biosynthetic engineering focuses on production, chemical synthesis provides a powerful tool for creating structural analogues of this compound that may possess improved potency, selectivity, or pharmacokinetic properties. The total synthesis of such a complex natural product is a significant challenge, but it offers unparalleled control over the molecular architecture.

Future synthetic research should aim to:

Develop a Convergent Total Synthesis: Establish a robust and efficient route to the core cleroindicin skeleton.

Late-Stage Functionalization: Design synthetic pathways that allow for modifications to be made at later stages of the synthesis. This enables the rapid creation of a library of derivatives by altering key functional groups.

Structure-Activity Relationship (SAR) Studies: Synthesize a variety of analogues—for instance, by changing the ethyl group at the 5-O position to other alkyl or functional groups—to systematically probe which parts of the molecule are essential for its biological activity.

These efforts would be crucial for optimizing the compound into a viable drug candidate.

Integration of Omics Technologies for Comprehensive Mechanistic Understanding

Understanding how this compound exerts its biological effects at a molecular level is critical for its development. Omics technologies provide a holistic view of the cellular response to a compound, offering deep insights into its mechanism of action. azti.eshumanspecificresearch.org

Integrating various omics approaches could illuminate the compound's activity:

Transcriptomics: Using techniques like RNA-Seq to analyze how the compound alters gene expression in target cells (e.g., MRSA or a cancer cell line). This can reveal the cellular pathways that are activated or inhibited. azti.es

Proteomics: To study changes in protein levels and post-translational modifications following treatment, identifying the specific proteins that the compound interacts with or affects. azti.eshumanspecificresearch.org

Metabolomics: To analyze how the compound perturbs the metabolic network of a cell, which is particularly useful for understanding its effects on bacteria or cancer cell metabolism. azti.esresearchgate.net

By combining these data, researchers can build a comprehensive model of the drug's mechanism, identify potential biomarkers for its efficacy, and anticipate possible off-target effects. nih.gov

Table 2: Application of Omics Technologies to Study this compound

Omics Technology Objective Potential Outcome
Transcriptomics Identify genes differentially expressed in target cells upon treatment.Elucidation of signaling or metabolic pathways disrupted by the compound.
Proteomics Identify protein expression changes and direct binding partners.Discovery of the molecular target(s) of the compound.
Metabolomics Profile changes in cellular metabolites after exposure.Understanding of the compound's impact on cellular energy and biosynthetic processes.

Translational Research Perspectives in Preclinical Development

Moving a promising compound from the laboratory toward clinical application requires a rigorous preclinical development program. profil.com This phase aims to establish the preliminary efficacy, safety, and pharmacokinetic profile of the drug candidate. profil.comnih.gov For this compound, the preclinical pathway would involve a structured series of studies designed to meet regulatory requirements for initiating human trials.

The key stages of this process include:

In Vitro Profiling: Comprehensive testing to confirm its potency and spectrum of activity (e.g., determining minimum inhibitory concentrations against a wide range of pathogens).

In Vivo Efficacy Models: Evaluating the compound's effectiveness in animal models that mimic human diseases, such as a mouse model of a skin infection for its antibacterial activity or xenograft models for anticancer potential. nih.gov

Pharmacokinetics (ADME): Studying the Absorption, Distribution, Metabolism, and Excretion of the compound in animal models to understand how it is processed by the body. antibodysociety.org

Toxicology and Safety Pharmacology: Conducting studies to identify potential toxicities and to determine a safe dose range for first-in-human studies. profil.comantibodysociety.org

A successful preclinical program would provide the necessary evidence to justify advancing this compound, or an optimized derivative, into Phase 0 or Phase I clinical trials. profil.com

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.